Cas no 1011-60-5 (Benzenebutanoic acid, g-amino-)

Benzenebutanoic acid, g-amino- 化学的及び物理的性質
名前と識別子
-
- Benzenebutanoic acid, g-amino-
- 4-amino-4-phenylbutanoic acid
- 4-amino-4-phenyl-butanoic acid
- 4-AMINO-4-PHENYL-BUTYRIC ACID
- 4-Amino-4-phenyl-buttersaeure
- 4-Amino-4-phenylbutyric acid
- AC1L22PK
- BRN 2720548
- BUTYRIC ACID, 4-AMINO-4-PHENYL-
- DL-4-Amino-4-phenylbuttersaeure
- DL-4-Phenyl-4-aminobuttersaeure
- NSC230421
- R.S-4-Amino-4-phenyl-buttersaeure
- SureCN372488
- γ-Aminobenzenebutyric acid
- gamma-Phenyl GABA
- BIA86397
- Oprea1_453514
- 4-amino-4-phenylbutanoicacid
- SCHEMBL372488
- MFCD00844723
- 201863-98-1
- BB 0257397
- DTXSID501307224
- (S)-4-Amino-4-phenylbutyric acid
- NSC-230421
- AKOS004119486
- SB35171
- EN300-43298
- 4-14-00-01716 (Beilstein Handbook Reference)
- CS-0249376
- SB30103
- SB35170
- Benzenebutanoic acid, gamma-amino-
- 4-phenyl-4-aminobutanoic acid
- 1011-60-5
- AKOS016344083
- NSC 230421
- DB-262893
- (R)-4-Amino-4-phenyl-butyric acid
- butanoic acid, 4-amino-4-phenyl-
- (4R)-4-amino-4-phenylbutanoic acid
- G63106
- STL565288
-
- MDL: MFCD00844723
- インチ: InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
- InChIKey: QCHLDIVWWGHNQB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(CCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 179.09469
- どういたいしつりょう: 179.094629
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): -1.6
じっけんとくせい
- 密度みつど: 1.161
- ふってん: 332.3°Cat760mmHg
- フラッシュポイント: 154.8°C
- 屈折率: 1.563
- PSA: 63.32
- LogP: 2.25150
Benzenebutanoic acid, g-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-43298-2.5g |
4-amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 2.5g |
$517.0 | 2023-02-10 | |
Alichem | A019121451-5g |
4-Amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 5g |
$764.40 | 2023-09-04 | |
Chemenu | CM129783-1g |
4-amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 1g |
$281 | 2021-06-09 | |
eNovation Chemicals LLC | Y1004954-250mg |
4-Amino-4-phenyl-butyric acid |
1011-60-5 | 95% | 250mg |
$185 | 2024-07-28 | |
Enamine | EN300-43298-5.0g |
4-amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 5.0g |
$963.0 | 2023-02-10 | |
Enamine | EN300-43298-0.25g |
4-amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 0.25g |
$123.0 | 2023-02-10 | |
eNovation Chemicals LLC | Y1004954-100mg |
4-Amino-4-phenyl-butyric acid |
1011-60-5 | 95% | 100mg |
$190 | 2024-07-28 | |
Enamine | EN300-43298-0.05g |
4-amino-4-phenylbutanoic acid |
1011-60-5 | 95% | 0.05g |
$58.0 | 2023-02-10 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0246-250mg |
4-Amino-4-phenyl-butyric acid |
1011-60-5 | 97% | 250mg |
1144.86CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0246-1g |
4-Amino-4-phenyl-butyric acid |
1011-60-5 | 97% | 1g |
2018.34CNY | 2021-05-07 |
Benzenebutanoic acid, g-amino- 関連文献
-
Ya-Ping Xue,Cheng-Hao Cao,Yu-Guo Zheng Chem. Soc. Rev. 2018 47 1516
-
?sa N?sman,G?ran Blomquist,Jan-Olof Levin J. Environ. Monit. 1999 1 361
Benzenebutanoic acid, g-amino-に関する追加情報
Introduction to Benzenebutanoic acid, g-amino- (CAS No. 1011-60-5)
Benzenebutanoic acid, g-amino- (CAS No. 1011-60-5) is a significant compound in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The Benzenebutanoic acid, g-amino- moiety plays a crucial role in the synthesis of various bioactive molecules, making it a valuable intermediate in organic synthesis.
The chemical formula of Benzenebutanoic acid, g-amino- is C10H11NO2, reflecting its composition of a benzene ring substituted with a butanoic acid group and an amino group at the gamma position. This structural configuration imparts unique reactivity and functionality, enabling its use in diverse chemical transformations. The presence of both an aromatic ring and an amine functionality makes it a versatile building block for the synthesis of more complex molecules.
In recent years, the study of Benzenebutanoic acid, g-amino- has been further advanced by its application in the development of novel therapeutic agents. Researchers have explored its potential as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The gamma-aminobutyric acid (GABA) receptor modulation properties of derivatives of this compound have been particularly investigated, suggesting its utility in neuropharmacological applications.
The synthesis of Benzenebutanoic acid, g-amino- typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to enhance yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as catalytic hydrogenation and enzymatic resolution have been particularly effective in achieving high enantiomeric purity, which is critical for pharmaceutical applications.
Recent studies have highlighted the role of Benzenebutanoic acid, g-amino- in the development of targeted drug delivery systems. Its ability to form stable complexes with various therapeutic agents has been exploited to enhance bioavailability and reduce side effects. These advancements align with the growing trend towards personalized medicine, where tailored drug formulations are designed to meet individual patient needs.
The pharmacological profile of derivatives of Benzenebutanoic acid, g-amino- has been extensively studied in preclinical models. These investigations have revealed promising results regarding their potential as anticonvulsants, anxiolytics, and analgesics. The compound's ability to interact with multiple biological targets makes it an attractive candidate for further clinical development.
In addition to its pharmaceutical applications, Benzenebutanoic acid, g-amino- has found utility in agrochemical research. Its derivatives have been tested as intermediates in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural practices. This dual functionality underscores the compound's broad applicability across different scientific disciplines.
The analytical characterization of Benzenebutanoic acid, g-amino- is performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the molecular structure and purity of the compound, ensuring that it meets regulatory requirements for use in pharmaceutical and industrial applications.
The future prospects for research involving Benzenebutanoic acid, g-amino- are promising. Ongoing studies aim to uncover new synthetic pathways and explore novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are expected to accelerate these developments, leading to innovative solutions in drug discovery and material science.
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